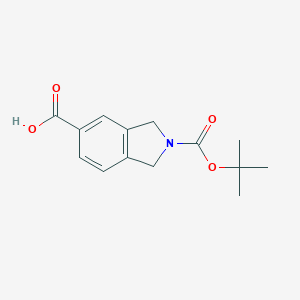

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVSWGUHNFPCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586079 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-71-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic Acid: Structure, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and pharmaceutical development. The compound's utility is primarily derived from its bifunctional nature: a tert-butoxycarbonyl (Boc) protected isoindoline nitrogen that allows for controlled deprotection and subsequent reaction, and a carboxylic acid moiety that serves as a handle for further functionalization, most commonly through amide bond formation. This guide details its physicochemical properties, synthesis protocols, chemical reactivity, spectroscopic signature, and applications, with a focus on its role as a versatile building block in the synthesis of complex bioactive molecules.

Core Structure and Physicochemical Properties

This compound is a derivative of isoindoline, a bicyclic heterocyclic compound. The structure features a Boc protecting group on the nitrogen atom (position 2) and a carboxylic acid at position 5 of the benzene ring. The Boc group provides stability in various synthetic steps and can be selectively removed under acidic conditions.[1] The carboxylic acid is a key functional group for derivatization, enabling the extension of the molecular scaffold.[1]

Structure:

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | [2][] |

| Synonyms | 2-Boc-isoindoline-5-carboxylic acid, 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid | [4] |

| CAS Number | 149353-71-9 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 263.29 g/mol | [1][2][4] |

| Appearance | Off-white to light yellow solid | [5] |

| Boiling Point | 412.1 ± 45.0 °C (Predicted) | [4][5] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.39 ± 0.20 (Predicted) | [5] |

Synthesis and Chemical Reactivity

The most common laboratory synthesis involves the protection of the secondary amine of isoindoline-5-carboxylic acid. The reactivity of the compound is dominated by its two primary functional groups: the acid-labile Boc-carbamate and the nucleophilic carboxylate group.

Experimental Protocol: Synthesis via Boc Protection

This protocol describes the N-protection of isoindoline-5-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).[1]

Materials:

-

Isoindoline-5-carboxylic acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

-

Triethylamine (TEA, 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware, nitrogen atmosphere setup

Procedure:

-

Dissolution: Dissolve isoindoline-5-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine to the solution to deprotonate the amine, facilitating its reaction as a nucleophile.[1]

-

Boc Anhydride Addition: Slowly add a solution of Boc anhydride in DCM to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess TEA, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Caption: General workflow for the synthesis of the title compound.

Key Chemical Reactions

The compound's utility stems from two primary transformations:

-

Boc Deprotection: The Boc group is stable to many reaction conditions but can be efficiently removed using strong acids (e.g., trifluoroacetic acid (TFA) in DCM). This reaction proceeds via protonation of the carbamate, which then fragments to release the free isoindoline amine, carbon dioxide, and a stable tert-butyl cation.[1] This selective deprotection is fundamental to its use in multi-step synthesis.[1]

-

Carboxylic Acid Functionalization: The carboxylic acid group is a versatile handle for forming new bonds. It is most commonly activated (e.g., with coupling reagents like EDCI/HOBt) to undergo amidation with primary or secondary amines, forming a stable amide linkage.[1] This is a cornerstone of its application in building larger, more complex molecules.[1]

Caption: Mechanism of acid-catalyzed Boc group deprotection.

Spectroscopic Analysis

While experimental spectra should be obtained for confirmation, the structure of this compound allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Region / Shift | Assignment | Reference |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad) | O-H stretch of carboxylic acid dimer | [6][7] |

| ~1710 cm⁻¹ (strong) | C=O stretch of carboxylic acid | [6][7] | |

| ~1690 cm⁻¹ (strong) | C=O stretch of Boc carbamate | [8] | |

| ~2980 cm⁻¹ | C-H stretch of alkyl groups | [6] | |

| ¹H NMR Spectroscopy | ~12.0 ppm (singlet, broad) | -COOH proton | [7] |

| ~7.5-8.0 ppm (multiplet) | Aromatic protons on the isoindoline ring | [8] | |

| ~4.7 ppm (singlet) | -CH₂- protons of the isoindoline ring | [8] | |

| ~1.5 ppm (singlet, 9H) | -C(CH₃)₃ protons of the Boc group | [8] | |

| ¹³C NMR Spectroscopy | ~170-180 ppm | Carbonyl carbon of the carboxylic acid | [7][8] |

| ~155 ppm | Carbonyl carbon of the Boc carbamate | [8] | |

| ~120-140 ppm | Aromatic carbons | [8] | |

| ~80 ppm | Quaternary carbon of the Boc group | [8] | |

| ~50 ppm | -CH₂- carbons of the isoindoline ring | [8] | |

| ~28 ppm | Methyl carbons of the Boc group | [8] |

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a crucial intermediate and structural scaffold. Its bifunctionality makes it an ideal building block for creating libraries of compounds for screening and for the targeted synthesis of complex molecules.

-

Peptide Synthesis: It can be used as a non-natural amino acid analogue where the Boc-protected amine and the carboxylic acid mimic the core amino acid structure, allowing its incorporation into peptide chains.[1]

-

Linker Chemistry: The dual functionality allows it to act as a linker, connecting two different molecular fragments.

-

Scaffold for Bioactive Molecules: The isoindoline core is a "privileged structure" found in numerous pharmaceuticals.[9] This compound serves as a starting point for synthesizing derivatives. For example, derivatives have been investigated as ROR-gamma inhibitors, which are therapeutic targets for autoimmune diseases.[1] The carboxylic acid allows for the attachment of various side chains to explore structure-activity relationships (SAR).

Caption: Role as a scaffold in the synthesis of new molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Information

| Hazard Code | Statement | Reference |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate for researchers in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the strategic importance of its isoindoline core make it an indispensable tool for constructing novel compounds with potential therapeutic applications. Understanding its properties and synthetic utility is key to leveraging its full potential in the development of next-generation pharmaceuticals.

References

- 1. This compound | 149353-71-9 | Benchchem [benchchem.com]

- 2. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | C14H17NO4 | CID 16450143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 149353-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 149353-71-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of N-Boc-isoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic pathway for N-Boc-isoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process commencing from commercially available starting materials. This document details the proposed reaction scheme, experimental protocols, and relevant biological context.

Synthesis Pathway

A plausible synthetic route to N-Boc-isoindoline-5-carboxylic acid is proposed to proceed via a three-step sequence starting from dimethyl 4-nitrophthalate. The pathway involves:

-

Reduction of the nitro group: The nitro group of dimethyl 4-nitrophthalate is reduced to an amine to yield dimethyl 4-aminophthalate.

-

Reductive cyclization: The resulting dimethyl 4-aminophthalate undergoes reduction of the ester groups and subsequent cyclization to form the isoindoline ring, yielding isoindoline-5-carboxylic acid.

-

N-Boc protection: The secondary amine of the isoindoline ring is protected with a tert-butyloxycarbonyl (Boc) group to afford the final product, N-Boc-isoindoline-5-carboxylic acid.

Caption: Proposed synthesis pathway for N-Boc-isoindoline-5-carboxylic acid.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Dimethyl 4-aminophthalate

Reaction: Reduction of dimethyl 4-nitrophthalate.

Reagents and Materials:

-

Dimethyl 4-nitrophthalate

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable reaction vessel, dissolve dimethyl 4-nitrophthalate in methanol.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude dimethyl 4-aminophthalate, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of Isoindoline-5-carboxylic acid

Reaction: Reductive cyclization of dimethyl 4-aminophthalate.

Reagents and Materials:

-

Dimethyl 4-aminophthalate

-

Borane-tetrahydrofuran complex solution (BH3·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Extraction solvents (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve dimethyl 4-aminophthalate in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

-

Adjust the pH of the aqueous solution to basic with an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude isoindoline-5-carboxylic acid.

-

The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of N-Boc-isoindoline-5-carboxylic acid

Reaction: N-Boc protection of isoindoline-5-carboxylic acid.

Reagents and Materials:

-

Isoindoline-5-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Suspend isoindoline-5-carboxylic acid in dichloromethane.

-

Add triethylamine to the suspension.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford N-Boc-isoindoline-5-carboxylic acid.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Dimethyl 4-aminophthalate | Dimethyl 4-nitrophthalate | >95 | >98 (by NMR) |

| 2 | Isoindoline-5-carboxylic acid | Dimethyl 4-aminophthalate | 60-70 | >95 (by NMR) |

| 3 | N-Boc-isoindoline-5-carboxylic acid | Isoindoline-5-carboxylic acid | 85-95 | >99 (by HPLC) |

Note: Yields and purity are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Spectroscopic Data:

-

Isoindoline-5-carboxylic acid:

-

¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, COOH), 7.8-7.9 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 4.4 (s, 4H, CH₂), 3.5 (br s, 1H, NH).

-

¹³C NMR (DMSO-d₆): δ 167.5, 145.1, 137.2, 129.8, 124.5, 122.8, 121.9, 52.8.

-

-

N-Boc-isoindoline-5-carboxylic acid:

-

¹H NMR (CDCl₃): δ 10.5 (br s, 1H, COOH), 8.0 (s, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.7 (s, 4H, CH₂), 1.5 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 171.5, 155.0, 145.8, 138.0, 130.5, 125.0, 123.5, 122.5, 80.5, 52.5, 28.5.

-

Biological Context: NRF2 Signaling Pathway

Isoindoline derivatives have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation.

In the presence of oxidative stress, electrophiles, or certain small molecules, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes, thereby protecting the cell from oxidative damage.

Caption: The NRF2 signaling pathway in response to oxidative stress.

References

In-Depth Technical Guide: 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid (CAS 149353-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and characterization, and discusses its applications in the development of novel therapeutics.

Core Compound Data

2-Boc-1,3-dihydro-isoindole-5-carboxylic acid , also known as 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, is a heterocyclic compound featuring an isoindoline core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety is attached at the 5-position of the isoindoline ring. This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2]

| Property | Value | Reference |

| CAS Number | 149353-71-9 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | [3] |

| Physical State | Solid | |

| Solubility | Soluble in organic solvents such as dichloromethane. | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid is typically achieved through the protection of the secondary amine of isoindoline-5-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base.[1]

Experimental Protocol: Synthesis of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid

Materials:

-

Isoindoline-5-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isoindoline-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: To the stirred solution, add triethylamine (1.2 equivalents).

-

Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the organic layer with 1M HCl solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., DMF/acetic acid) to yield the pure 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid.[1]

Experimental Workflow

Caption: Workflow for the synthesis of 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid.

Characterization Data

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ ~7.5–8.0 ppm (aromatic protons), δ ~1.45 ppm (s, 9H, Boc tert-butyl protons) | [1] |

| ¹³C NMR | Characteristic peaks for the Boc carbonyl, tert-butyl carbons, aromatic carbons, and the carboxylic acid carbon. | |

| Mass Spectrometry (ESI-MS) | m/z 264.1 [M+H]⁺ | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the Boc group and the carboxylic acid. |

Applications in Drug Discovery and Organic Synthesis

2-Boc-1,3-dihydro-isoindole-5-carboxylic acid serves as a versatile scaffold and intermediate in the synthesis of a variety of complex organic molecules and potential drug candidates.[2] The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the isoindoline nitrogen. The carboxylic acid group provides a handle for amide bond formation and other modifications.

Derivatives of the isoindoline scaffold have shown significant biological activity, highlighting the importance of this core structure in medicinal chemistry.

Role in the Development of NRF2 Activators

Isoindoline-dione derivatives have been investigated for their neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress by activating the NRF2 signaling pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins and other cytoprotective genes.

Caption: NRF2 signaling pathway activated by isoindoline derivatives for neuroprotection.

Development of STING Inhibitors

Isoindoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (stimulator of interferon genes) protein. STING is a key mediator of innate immunity, and its aberrant activation can lead to autoimmune and autoinflammatory diseases. The development of STING inhibitors is a promising therapeutic strategy for these conditions.

Caption: Inhibition of the STING signaling pathway by isoindoline derivatives.

Conclusion

2-Boc-1,3-dihydro-isoindole-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its stable, protected form allows for controlled and specific chemical modifications, making it an essential tool for researchers in drug discovery and development. The diverse biological activities exhibited by its derivatives, including the modulation of key signaling pathways like NRF2 and STING, underscore the significance of the isoindoline scaffold in medicinal chemistry. Further exploration of this core structure is likely to lead to the discovery of new and effective therapeutic agents.

References

Compound Identification and Properties

An In-depth Technical Guide to 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic Acid (C14H17NO4)

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C14H17NO4, specifically focusing on 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid. This compound is a notable intermediate in the synthesis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The compound 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid is a derivative of indole-7-carboxylic acid where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a crucial step in the multi-step synthesis of Trandolapril.

Table 1: Physicochemical Properties of C14H17NO4

| Property | Value |

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid |

| CAS Number | 143262-20-8 |

| Monoisotopic Mass | 263.115758 Da |

Role in Trandolapril Synthesis

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid serves as a key building block in the synthesis of Trandolapril. The Boc protecting group is strategically employed to prevent the indole nitrogen from participating in subsequent reactions, thereby directing the chemical transformations to other parts of the molecule. The overall synthesis of Trandolapril is a complex process involving several steps, including the formation of the octahydroindole-2-carboxylic acid core.[3][4]

The synthesis of Trandolapril from this intermediate generally involves the coupling of the protected indole derivative with another chiral molecule, followed by deprotection and further functional group manipulations to yield the final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid

The synthesis of the title compound is typically achieved through the Boc-protection of 2,3-dihydroindole-7-carboxylic acid. Below is a representative experimental protocol adapted from general procedures for the Boc protection of indoles.

Materials:

-

2,3-dihydroindole-7-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydroindole-7-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.5 equivalents) to the solution and stir.

-

To this stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key step of Boc-protection in the synthesis of the target compound.

Caption: Boc-protection of 2,3-dihydroindole-7-carboxylic acid.

Role in Trandolapril Synthesis Pathway

The following diagram outlines the logical relationship of the target compound within the broader synthesis of Trandolapril.

Caption: Role of C14H17NO4 in Trandolapril Synthesis.

References

The Molecular Glue of Myeloma Therapy: A Technical Guide to Pomalidomide (WUVSWGUHNFPCCI-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pomalidomide (InChIKey: WUVSWGUHNFPCCI-UHFFFAOYSA-N), a third-generation immunomodulatory imide drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma. We delve into the core mechanisms of action, detailing its function as a "molecular glue" that induces the degradation of key transcription factors. This guide offers detailed experimental protocols for the synthesis of Pomalidomide and for critical assays to evaluate its biological activity. Furthermore, we present a consolidated summary of key clinical trial data and visualize the intricate signaling pathways and experimental workflows to provide a clear and in-depth understanding of this pivotal anti-cancer agent.

Introduction

Pomalidomide, a structural analog of thalidomide, has demonstrated potent anti-myeloma, anti-angiogenic, and immunomodulatory activities. Its approval has marked a significant advancement in the management of heavily pretreated multiple myeloma patients. The unique mechanism of action, centered on the targeted degradation of proteins, has opened new avenues for therapeutic intervention. This guide serves as a technical resource for researchers and drug development professionals, providing detailed methodologies and data to facilitate further investigation and innovation in this field.

Synthesis of Pomalidomide

A common and efficient synthetic route to Pomalidomide involves a three-step process starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This method offers a good overall yield and high purity.

Experimental Protocol: Synthesis of Pomalidomide

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

-

To a stirred solution of 4-nitroisobenzofuran-1,3-dione (1 equivalent) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the desired product.

Step 2: Reduction of the Nitro Group

-

Suspend the product from Step 1 in a suitable solvent, such as methanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a bed of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude amino compound.

Step 3: Cyclization to form Pomalidomide

-

The crude amino compound from Step 2 is often used directly in the next step.

-

Dissolve the crude product in a suitable solvent like methanol.

-

Heat the solution to reflux for 2 hours to facilitate cyclization.[1]

-

Upon cooling, a precipitate of Pomalidomide will form.[1]

-

Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield Pomalidomide as a yellow solid.[1]

Mechanism of Action: A Molecular Glue Approach

Pomalidomide functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This leads to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]

Signaling Pathway of Pomalidomide Action

The degradation of IKZF1 and IKZF3 has two major downstream consequences: direct anti-myeloma effects and immunomodulatory effects.

-

Anti-Myeloma Effects: IKZF1 and IKZF3 are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, resulting in cell cycle arrest and apoptosis of malignant plasma cells.[4]

-

Immunomodulatory Effects: In T-cells and Natural Killer (NK) cells, IKZF1 and IKZF3 act as transcriptional repressors of Interleukin-2 (IL-2).[3] Their degradation leads to increased IL-2 production, which in turn stimulates T-cell proliferation and enhances NK cell-mediated cytotoxicity against tumor cells.[2]

Caption: Signaling pathway of Pomalidomide-induced protein degradation and its downstream effects.

Experimental Protocols for Biological Activity

Cereblon Binding Assay: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity of Pomalidomide to its target, CRBN.

Experimental Protocol:

-

Sample Preparation:

-

Express and purify recombinant human CRBN, often in a complex with DDB1 for stability.

-

Dialyze the protein and Pomalidomide extensively against the same ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch.[5]

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the CRBN solution into the sample cell of the ITC instrument.

-

Load the Pomalidomide solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of Pomalidomide into the CRBN solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

References

- 1. Updated results from MM-003 trial of pomalidomide plus low-dose dexamethasone: cytogenetics and long-term survival [multiplemyelomahub.com]

- 2. Analysis of renal impairment in MM-003, a phase III study of pomalidomide + low - dose dexamethasone versus high - dose dexamethasone in refractory or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in Modern Isoindoline Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis is a cornerstone of medicinal chemistry, enabling the development of drugs for indications ranging from oncology to inflammatory diseases.[1][2] The synthesis of complex isoindoline derivatives, however, necessitates precise control over the reactivity of the molecule's nitrogen atom. This guide provides a detailed examination of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in isoindoline synthesis, covering its application in nitrogen protection, its function as a directing group, and detailed experimental protocols for its use.

The Fundamental Role: Nitrogen Protection

The primary and most frequent application of the Boc group in isoindoline synthesis is the reversible masking of the secondary amine. Unprotected isoindoline's nitrogen is both nucleophilic and basic, which can interfere with a wide range of synthetic transformations, such as organometallic reactions, acylations, and alkylations intended for other parts of the molecule.

By converting the amine into a tert-butyl carbamate, the Boc group effectively deactivates the nitrogen's nucleophilicity and basicity. This transformation is critical for multi-step syntheses, allowing for selective functionalization of the isoindoline core. The Boc group exhibits robust stability under basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Mechanism of Boc Protection

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the isoindoline nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion. This unstable anion can then deprotonate the newly formed ammonium salt or decompose into carbon dioxide and the tert-butoxide anion, which acts as the base to afford the final neutral N-Boc-isoindoline.

Caption: Mechanism of N-Boc protection of an amine.

The Advanced Role: A Directing Group for C-H Functionalization

Beyond simple protection, the Boc group plays a crucial role as a directing metalation group (DMG) in the functionalization of the isoindoline aromatic ring.[3][4][5] This is a powerful strategy for achieving regioselective substitution that is otherwise difficult to obtain through classical electrophilic aromatic substitution.

Specifically, the Boc group has been proven essential for the selective ortho-lithiation at the C-7 position of the related indoline ring system.[6] The mechanism involves the coordination of an organolithium reagent (like s-BuLi) to the Lewis basic carbonyl oxygen of the Boc group. This coordination brings the base into proximity of the C-7 proton, facilitating its abstraction to form a stabilized aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to install a functional group exclusively at the C-7 position. This directing effect provides a reliable method for synthesizing specifically substituted isoindoline derivatives.

Caption: Directed ortho-metalation workflow.

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables summarize representative quantitative data from literature.

Table 1: N-Boc Protection of Isoindoline and Related Amines

| Substrate | Reagents & Conditions | Yield (%) | Reference |

| 7-Azabenzonorbornadiene | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CHCl₃, RT, 7 days | 62% | [7][8] |

| Amine (General) | (Boc)₂O, catalyst-free, solvent-free, mild conditions | Nearly Quantitative | [9] |

| 5-Nitro-7-azabenzonorbornadiene | Pyrrole 1, in-situ generated 4-nitro benzyne | 32% | [7][8] |

| Amine 43 | Guanylation in solution | 86% | [8] |

Table 2: N-Boc Deprotection of Isoindoline and Related Derivatives

| Substrate | Reagents & Conditions | Yield (%) | Notes | Reference |

| N-Boc, N'-Bn cyclosulfamides | Water, 100 °C, 12 min | 90-96% | Benzyl group preserved; green chemistry approach | [10] |

| Various N-Boc amines | Oxalyl chloride, Methanol, RT, 1-4 h | up to 90% | Mild; tolerant of acid-labile groups | [11][12] |

| N-Boc piperazine | 6N HCl, then KOH | Not specified | Standard strong acid protocol | [13] |

| N-Boc protected amine | p-TsOH·H₂O, DME, 40 °C, 2 h | 91-98% | Avoids volatile/corrosive acids like TFA | [14] |

| N-Boc compounds | 2,2,2-trifluoroethanol (TFE) or HFIP, Microwave | High | Accelerated thermolytic cleavage | [15] |

| N-Boc with acid-sensitive esters | 4M HCl in dioxane, 0 °C | Successful | Milder than TFA for sensitive substrates | [16] |

Experimental Protocols

Protocol for N-Boc Protection of an Isoindoline Precursor

Adapted from the guanylation of 7-azabenzonorbornadiene.[7][8]

Synthesis of N,N′-Di-Boc protected isoindole precursor (20):

-

Dissolve benzonorbornadiene 18 (25 mg, 0.175 mmol) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (49 mg, 0.158 mmol) in chloroform (1 mL) in a round-bottom flask.

-

Stir the reaction mixture at room temperature for 7 days.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by radial chromatography using dichloromethane as the eluent.

-

The final product 20 is isolated as a white solid (42 mg, 62% yield).

Protocol for N-Boc Deprotection under Acidic Conditions

Adapted from the deprotection of N-Boc piperazine derivatives.[13]

-

Dissolve the N-Boc protected isoindoline derivative (0.01 mol) in 6N hydrochloric acid (60 mL) in a flask.

-

Stir the solution at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.

-

Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any non-polar byproducts (e.g., from the Boc group fragmentation).

-

Cool the aqueous phase in an ice bath and basify by carefully adding solid potassium hydroxide (KOH) until the pH is approximately 11.

-

Extract the free isoindoline amine from the basic aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected isoindoline.

Protocol for N-Boc Deprotection under Mild, Water-Mediated Conditions

Adapted from Berredjem et al.[10]

-

Place the N-Boc protected isoindoline (1 mmol) in a round-bottomed flask.

-

Add deionized water (1 mL) to dissolve or suspend the substrate.

-

Heat the mixture with stirring to 90-100 °C under an inert atmosphere (e.g., argon).

-

Monitor the reaction by TLC. Complete conversion is typically observed within 10-15 minutes.

-

Cool the reaction to room temperature.

-

Add dichloromethane (5 mL) and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with additional dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the deprotected amine, often in high purity and yield (90%+).

Conclusion and Outlook

The tert-butoxycarbonyl group is an indispensable tool in the synthesis of isoindolines, offering more than just robust nitrogen protection. Its ability to function as an effective directing group for regioselective C-H functionalization provides a sophisticated strategy for accessing complex and novel isoindoline architectures.[6] The selection of the appropriate protection and deprotection protocol is critical, especially in the presence of other sensitive functional groups, with modern methods trending towards milder, greener conditions to improve overall synthetic efficiency.[10][17] For researchers and professionals in drug development, a thorough understanding of the multifaceted role of the Boc group is essential for the successful design and execution of synthetic routes toward new isoindoline-based therapeutic agents.

Caption: A typical synthetic workflow for isoindolines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jgtps.com [jgtps.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role as a molecular scaffold in the development of therapeutic agents, with a particular focus on RORγ (Retinoic acid receptor-related Orphan Receptor gamma) inhibitors.

Chemical and Physical Properties

This compound, often abbreviated as Boc-isoindoline-5-carboxylic acid, is a heterocyclic compound featuring an isoindoline core. The secondary amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group is present at the 5-position of the isoindoline ring.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions, while the carboxylic acid moiety allows for further functionalization, such as amide bond formation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | [2] |

| CAS Number | 149353-71-9 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-protection of isoindoline-5-carboxylic acid.

Experimental Protocol: Synthesis

Reaction: N-Boc Protection of Isoindoline-5-carboxylic Acid

This procedure involves the reaction of isoindoline-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

Isoindoline-5-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve isoindoline-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

To this solution, add triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Characteristic signals include a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm, and signals for the aromatic and methylene protons of the isoindoline core. The carboxylic acid proton typically appears as a broad singlet at δ 10-12 ppm. |

| ¹³C NMR | Key signals include the carbonyl carbon of the Boc group around δ 155 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, the methyl carbons of the tert-butyl group around δ 28 ppm, and the aromatic and methylene carbons of the isoindoline ring, as well as the carboxylic acid carbonyl carbon above δ 170 ppm. |

| IR (Infrared) | A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹, and the C=O stretch of the Boc group will be observed around 1680-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts corresponding to the molecular weight of the compound (263.29 g/mol ). |

Applications in Drug Development

This compound serves as a crucial scaffold in the development of novel therapeutic agents, most notably as inhibitors of RORγ.

Role as a Scaffold for RORγ Inhibitors

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[3] These cells are key mediators of inflammation in various autoimmune diseases.[3] Consequently, inhibiting the activity of RORγ is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[3]

The isoindoline core of this compound provides a rigid and synthetically tractable framework for the design of small molecule inhibitors that can bind to the ligand-binding domain of RORγ. The carboxylic acid group can be readily converted to various amides and other functional groups to explore structure-activity relationships and optimize binding affinity and pharmacokinetic properties.

RORγ Signaling Pathway and Inhibition

The RORγ signaling pathway is central to the production of pro-inflammatory cytokines by Th17 cells. Small molecule inhibitors developed from scaffolds like this compound can disrupt this pathway.

Caption: RORγ signaling pathway and point of inhibition.

Experimental Workflow for RORγ Inhibitor Development

The development of RORγ inhibitors based on the this compound scaffold typically follows a structured workflow.

Caption: Drug development workflow for isoindoline-based RORγ inhibitors.

This workflow begins with the synthesis of a library of compounds derived from this compound, typically by modifying the carboxylic acid group. These compounds are then screened in biochemical assays to assess their binding affinity to RORγ. Promising candidates are further evaluated in cell-based assays to determine their effect on Th17 cell differentiation and cytokine production. Through iterative cycles of synthesis and testing (Structure-Activity Relationship studies), lead compounds are optimized for potency, selectivity, and pharmacokinetic properties. The most promising candidates then advance to in vivo studies in animal models of autoimmune diseases before a clinical candidate is selected.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, synthetic accessibility, and bifunctional nature make it an ideal starting point for the development of complex molecular architectures. Its successful application as a scaffold for RORγ inhibitors highlights its importance in the ongoing search for novel therapeutics for autoimmune and inflammatory diseases. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this compound in their research endeavors.

References

The Genesis of a New Therapeutic Class: A Technical Guide to the Discovery and History of Substituted Isoindoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of substituted isoindoline carboxylic acids is a compelling narrative of scientific serendipity, redemption, and rational drug design. This class of compounds, most notably represented by lenalidomide and pomalidomide, has revolutionized the treatment of multiple myeloma and other hematological malignancies. Their journey, however, begins with the infamous drug, thalidomide, and its tragic legacy. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying substituted isoindoline carboxylic acids, from their origins to their current standing as pivotal immunomodulatory agents.

A Legacy Re-examined: The Thalidomide Connection

Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[1] Initially developed as a sedative, it was widely prescribed to pregnant women for morning sickness in the late 1950s and early 1960s.[2][3][4] The subsequent discovery of its severe teratogenic effects, causing profound birth defects, led to its withdrawal from the market and remains one of the most cautionary tales in pharmaceutical history.[2][4]

Decades later, in the 1990s, researchers began to uncover thalidomide's potent anti-inflammatory and anti-angiogenic properties.[2] This renewed interest, championed by researchers like Dr. Judah Folkman, who hypothesized that inhibiting blood vessel formation (angiogenesis) could combat cancer, and Celgene Corporation, which acquired the rights to thalidomide, set the stage for a remarkable therapeutic comeback.[5][6] Celgene's initial focus was on treating erythema nodosum leprosum (ENL), a painful complication of leprosy, but the true potential of thalidomide and its analogs in oncology was yet to be fully realized.[7][8]

The Dawn of the IMiDs®: Rational Design and Enhanced Potency

The immunomodulatory drugs (IMiDs®) were born from a concerted effort by Celgene to create analogs of thalidomide with improved efficacy and a better safety profile.[7][9] This led to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which are substituted isoindoline carboxylic acids.[10]

Lenalidomide (CC-5013): This second-generation IMiD was designed to be a more potent and safer alternative to thalidomide.[7] It received its first FDA approval in 2005 for the treatment of myelodysplastic syndromes and later for multiple myeloma.[10]

Pomalidomide (CC-4047): A third-generation IMiD, pomalidomide is structurally similar to thalidomide and lenalidomide but exhibits even greater potency in its anti-myeloma and immunomodulatory effects.[10] It was approved by the FDA in 2013 for patients with relapsed and refractory multiple myeloma.

These compounds demonstrated that subtle modifications to the isoindoline core could dramatically enhance therapeutic activity while potentially mitigating some of the toxicities associated with the parent compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A pivotal breakthrough in understanding the mechanism of action of substituted isoindoline carboxylic acids came with the identification of Cereblon (CRBN) as their primary molecular target.[11] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of CRL4^CRBN^. The key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[11] The degradation of Ikaros and Aiolos has two major downstream effects:

-

Direct Anti-proliferative Effect: The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are essential for the survival and proliferation of multiple myeloma cells.[11] This results in cell cycle arrest and apoptosis of the malignant plasma cells.

-

Immunomodulatory Effect: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell proliferation and cytotoxicity.[11] This boosts the patient's own immune system to recognize and attack cancer cells.

This dual mechanism of direct cytotoxicity and immune stimulation is central to the clinical efficacy of lenalidomide and pomalidomide.

Mechanism of Action of Substituted Isoindoline Carboxylic Acids.

Quantitative Bioactivity Data

The enhanced potency of successive generations of IMiDs is evident in their bioactivity data. The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide.

Table 1: Comparative Cereblon Binding Affinity

| Compound | Assay Type | Value (IC50/Ki) | Reference |

| Thalidomide | Fluorescence Polarization | 347.2 nM (IC50) | [12] |

| Lenalidomide | Fluorescence Polarization | 268.6 nM (IC50) | [12] |

| Pomalidomide | Fluorescence Polarization | 153.9 nM (IC50) | [7][12] |

| Thalidomide | TR-FRET | 10.6 nM (Ki) | [13] |

| Lenalidomide | TR-FRET | 4.2 nM (Ki) | [13] |

| Pomalidomide | TR-FRET | 3.0 nM (Ki) | [13] |

Table 2: Anti-proliferative Activity in Multiple Myeloma Cell Lines

| Compound | Cell Line | Value (IC50) | Reference |

| Lenalidomide | MM.1S | ~3 µM | [14] |

| Lenalidomide | U266 | >10 µM | [15] |

| Pomalidomide | MM.1S | ~1 µM | [16] |

| Lenalidomide | OPM1 | Dose-dependent inhibition | [17] |

Table 3: T-Regulatory Cell Inhibition

| Compound | Assay | Value (IC50) | Reference |

| Thalidomide | T-regulatory cell expansion | No effect up to 200 µM | [16] |

| Lenalidomide | T-regulatory cell expansion | ~10 µM | [16] |

| Pomalidomide | T-regulatory cell expansion | ~1 µM | [16] |

Experimental Protocols

Synthesis of Lenalidomide

The synthesis of lenalidomide typically involves the coupling of 3-amino-2,6-piperidinedione hydrochloride with a substituted 2-bromomethyl-3-nitrobenzoate, followed by the reduction of the nitro group.

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

-

To a solution of 2-bromomethyl-3-nitrobenzoic acid methyl ester (99.9 g) in tetrahydrofuran (500 ml), add 3-amino-2,6-piperidinedione hydrochloride (50.0 g) and sodium carbonate (96.6 g).[18]

-

Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed (≤ 0.5%).[18]

-

Cool the reaction mixture to room temperature and pour it into purified water (2 L).[18]

-

Stir the mixture at room temperature for 1 hour and filter the solid.[18]

-

The filter cake is then dispersed in a mixture of ethanol (1 L) and purified water (1 L), stirred for 1 hour, and filtered again.[18]

-

The resulting solid is dispersed in ethanol (1 L), stirred for 1 hour, filtered, and washed with ethanol (200 ml).[18]

-

Dry the solid under vacuum at 50°C for 10 hours to yield the intermediate as an off-white solid.[18]

Step 2: Synthesis of Lenalidomide (Reduction of the Nitro Group)

-

The nitro intermediate from Step 1 is subjected to catalytic hydrogenation.[18]

-

A common method involves using 10% Palladium on carbon (Pd/C) as a catalyst in a solvent mixture of an organic solvent and water.[18]

-

The reaction is carried out under a hydrogen atmosphere until the reduction is complete.

-

After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization to obtain lenalidomide.

General Synthesis Workflow for Lenalidomide.

TNF-α Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by IMiDs in peripheral blood mononuclear cells (PBMCs).

-

Plate Coating: Coat a 96-well microplate with an anti-human TNF-α capture antibody overnight at 4°C.[16][19]

-

Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with Tween-20) and then block the wells with a blocking buffer (e.g., PBS with BSA) for 1 hour at room temperature to prevent non-specific binding.[16][19]

-

Cell Culture and Treatment: Isolate PBMCs from whole blood and culture them in the presence of a stimulant (e.g., lipopolysaccharide - LPS) and various concentrations of the test compound (e.g., lenalidomide, pomalidomide) for a specified period.[12]

-

Sample Addition: Add the cell culture supernatants containing the secreted TNF-α to the coated and blocked wells and incubate for a defined period (e.g., 90 minutes at 37°C).[20]

-

Detection Antibody: After washing, add a biotin-conjugated anti-human TNF-α detection antibody to each well and incubate for 1 hour at 37°C.[20]

-

Enzyme Conjugate: Following another wash step, add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes at 37°C.[20]

-

Substrate Addition and Color Development: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.[20]

-

Stopping the Reaction and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[20] The concentration of TNF-α is determined by comparison to a standard curve.

Cell Proliferation Assay (MTT-based)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells).[21]

-

Drug Treatment: Treat the cells with various concentrations of the substituted isoindoline carboxylic acid for a specified duration (e.g., 72 hours).[21]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding of a compound to Cereblon by competing with a fluorescently labeled ligand.

-

Reagent Preparation: Prepare solutions of purified recombinant Cereblon protein, a fluorescently labeled thalidomide analog (tracer), and the test compounds in an appropriate assay buffer.[13]

-

Assay Plate Setup: In a microplate, add the Cereblon protein and the test compound at various concentrations.

-

Tracer Addition: Add the fluorescently labeled thalidomide tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1.5 hours) to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.

-

Data Analysis: The binding of the test compound to Cereblon will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The data is plotted to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.

Conclusion

The journey of substituted isoindoline carboxylic acids, from the tragic history of thalidomide to the life-saving therapies of lenalidomide and pomalidomide, is a testament to the power of scientific inquiry and innovation. By understanding the intricate mechanism of action involving the hijacking of the cell's own protein disposal system, researchers have been able to design and develop highly effective treatments for devastating diseases like multiple myeloma. The continued exploration of this unique therapeutic class, including the development of next-generation Cereblon E3 ligase modulators (CELMoDs), holds immense promise for the future of cancer therapy and beyond.[11] This in-depth guide provides a foundational understanding for researchers and drug development professionals to build upon as they contribute to the next chapter in the story of these remarkable compounds.

References

- 1. thalidomide-tragedy.com [thalidomide-tragedy.com]

- 2. Thalidomide | Medical Compound, Teratogen & History | Britannica [britannica.com]

- 3. news-medical.net [news-medical.net]

- 4. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. Thalidomide-derived immunomodulatory drugs as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent clinical studies of the immunomodulatory drug (IMiD) lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of the history, properties, and use of the immunomodulatory compound lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. novamedline.com [novamedline.com]

- 17. mpbio.com [mpbio.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. atcc.org [atcc.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. tracerDB | FP [tracerdb.org]

Predicted Mechanism of Action for 2-Boc-isoindoline-5-carboxylic acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and clinically approved drugs.[1] Its structural rigidity and synthetic tractability have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the predicted mechanism of action for derivatives of 2-Boc-isoindoline-5-carboxylic acid, a key intermediate in the synthesis of diverse isoindoline-based compounds. The predictions are based on the known biological activities of structurally related isoindoline derivatives and in silico analyses.

Core Structure and Potential Biological Targets

The 2-Boc-isoindoline-5-carboxylic acid core provides a versatile platform for chemical modification. The Boc (tert-butoxycarbonyl) protecting group at the 2-position offers stability and can be readily removed to allow for further functionalization of the nitrogen atom. The carboxylic acid group at the 5-position serves as a handle for amide bond formation, esterification, or other modifications, enabling the exploration of a wide chemical space and interaction with various biological targets.

Derivatives of the isoindoline core have been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, anticancer, and enzymatic inhibition.[2] Key biological targets identified for various isoindoline derivatives include:

-

Carbonic Anhydrases (CAs): Isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2]

-

Cholinesterases: Several isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[3]

-

Cyclooxygenase-2 (COX-2): Novel isoindoline hybrids have been designed and synthesized as selective COX-2 inhibitors, demonstrating anti-inflammatory and analgesic properties.[4]

-

Cereblon (CRBN): The isoindoline-1,3-dione moiety is a critical component of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which bind to the E3 ubiquitin ligase substrate receptor Cereblon.[1]

Based on these precedents, derivatives of 2-Boc-isoindoline-5-carboxylic acid are predicted to engage with one or more of these targets, depending on the nature of the substituents introduced at the carboxylic acid and, following deprotection, the nitrogen atom.

Predicted Mechanisms of Action

Carbonic Anhydrase Inhibition

The carboxylic acid moiety of the parent compound could potentially interact with the zinc ion in the active site of carbonic anhydrases. Further derivatization of this group to sulfonamides could significantly enhance inhibitory potency, a common strategy in the design of CA inhibitors.

Signaling Pathway for Carbonic Anhydrase Inhibition

Caption: Predicted inhibition of carbonic anhydrase by a 2-Boc-isoindoline-5-carboxylic acid derivative.

Cholinesterase Inhibition

Derivatives designed to incorporate a basic nitrogen-containing moiety, linked to the isoindoline core via an appropriate spacer, could act as cholinesterase inhibitors. These compounds are predicted to bind to the active site of AChE and/or BuChE, preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: A typical experimental workflow for determining the cholinesterase inhibitory activity.

Quantitative Data from Structurally Related Isoindoline Derivatives

To provide a basis for the predicted activity, the following tables summarize quantitative data for known isoindoline derivatives targeting carbonic anhydrases, cholinesterases, and COX-2.

Table 1: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives [2]

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |

| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |

| 2f | hCA I | 23.51 ± 9.17 | 20.17 ± 0.245 |

| 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 |

| 2f | hCA II | 12.14 ± 3.55 | 15.28 ± 0.113 |

| Acetazolamide (Standard) | hCA I | 105.37 ± 40.11 | 90.56 ± 1.007 |

| Acetazolamide (Standard) | hCA II | 179.25 ± 55.43 | 251 ± 2 |

Table 2: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives [3]

| Derivative Class | Target | IC₅₀ (µM) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 |

| N-benzylpiperidinylamine moiety | AChE | 0.087 |

| N-benzylpiperidinylamine moiety | BuChE | 7.76 |

| N-benzylamine moiety | AChE | 0.034 |

| N-benzylamine moiety | BuChE | 0.54 |

Table 3: COX-2 Inhibition by Isoindoline Hybrids [4]

| Compound | Target | IC₅₀ (µM) |

| 10b | COX-2 | 0.11 |

| 10c | COX-2 | 0.18 |

| 11a | COX-2 | 0.15 |

| 11d | COX-2 | 0.12 |

| 13 | COX-2 | 0.14 |

| 14 | COX-2 | 0.16 |

| Celecoxib (Standard) | COX-2 | 0.09 |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on hCA I and hCA II are determined spectrophotometrically. The assay measures the esterase activity of the enzyme, which is inhibited by the test compounds. The enzyme activity is monitored by the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, with the absorbance change measured at 400 nm. IC₅₀ values are calculated from the concentration-response curves. Kᵢ values are determined using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

The assay is performed in a 96-well microplate reader. The reaction mixture contains the respective cholinesterase enzyme, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is monitored at 412 nm.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ values are calculated by plotting the percentage of inhibition versus the compound concentration.

Conclusion and Future Directions

Derivatives of 2-Boc-isoindoline-5-carboxylic acid represent a promising class of compounds with the potential to modulate multiple biological targets. Based on the extensive research on the isoindoline scaffold, it is predicted that these derivatives can be tailored to act as potent and selective inhibitors of carbonic anhydrases, cholinesterases, or COX-2. The carboxylic acid functionality provides a key point for diversification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to validate the predicted mechanisms of action and to identify lead compounds for further drug development. The logical relationship for this drug discovery process is outlined below.

Logical Relationship in Drug Discovery

Caption: A flowchart illustrating the drug discovery process for 2-Boc-isoindoline-5-carboxylic acid derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]